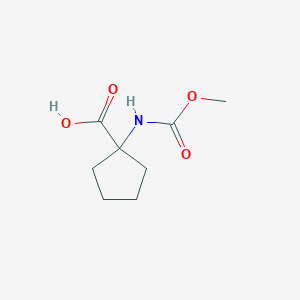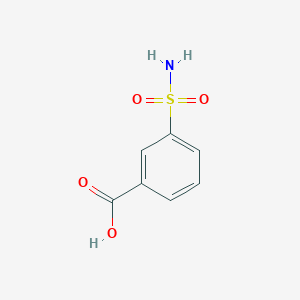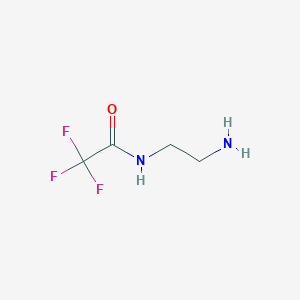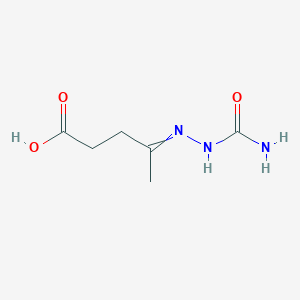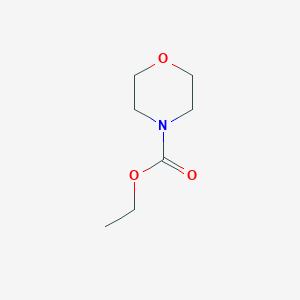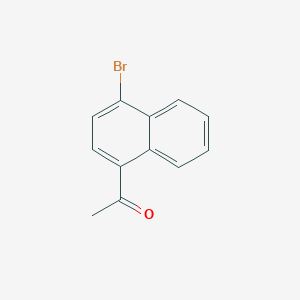
戊基黄原酸钾
描述
Potassium Amylxanthate (PAX) is an organosulfur compound . It is a pale yellow powder with a pungent odor . It is soluble in water and is widely used in the mining industry for the separation of ores via the flotation process .
Synthesis Analysis
Potassium Amylxanthate is typically prepared by reacting n-amyl alcohol with carbon disulfide and potassium hydroxide . The chemical reaction can be represented as follows: . . It is an organosulfur compound .Chemical Reactions Analysis
Potassium Amylxanthate has been studied in reactions with five-membered cyclic carbonates . The reaction was carried out under catalyst-free conditions . Intensive evolution of both CO2 and COS and the simultaneous formation of a rich precipitate were found to be the characteristic features of the studied reaction .Physical And Chemical Properties Analysis
Potassium Amylxanthate is a pale yellow powder . It is soluble in water and has a pungent odor . Its solutions are relatively stable between pH 8 and 13 with a maximum of stability at pH 10 .科学研究应用
Mercury Removal from Cyanidation Process of Amalgamation Tailing
- Summary of Application: PAX is used as an alternative organic reactive for mercury removal from cyanidation process of amalgamation tailing . This study aims to effectively utilize xanthate by presenting a new strategy for purifying mercury in the cyanidation process of amalgamation residues .
- Methods of Application: The removal of mercury by precipitation using PAX from cyanidation leach solutions of a well-characterized amalgamation residue was investigated . The dosage of the precipitation reagent is the most important parameter in the removal of mercury . Applying coagulation and flocculation procedures after the precipitation process increases the mercury removal efficiency .
- Results or Outcomes: The mercury removal efficiency increases with the increase in the PAX/Hg ratio, and when the removal ratio is 60, the precipitation efficiency reaches a value of 66.7% . With this application, mercury can be removed with an efficiency of 95.6% at the same reagent rate . It has also been determined that the precipitates formed are in the form of HgS, a stable mercury compound .
Chalcopyrite Flotation
- Summary of Application: PAX is used as the collector in the study of temperature effect on the xanthate’s performance during chalcopyrite flotation .
- Methods of Application: A multi-scale investigation was conducted to study the surface properties of xanthate-absorbed chalcopyrite at elevated temperature . A macro-scale study was initiated to investigate the temperature effect on the hydrophobicity of mineral surface by means of contact angle measurement, Hallimond tube microflotation and lab flotation tests . A micro–scale study was conducted to clarify the temperature effect on the adsorption of chemicals on mineral surface employing an atomic force microscope (AFM) and Fourier transform infrared spectroscopy-attenuated total reflectance (FTIR-ATR) .
- Results or Outcomes: FTIR spectra and AFM images showed that, when PAX was used as the collector in this study, oily dixanthogen was the main hydrophobic species on the chalcopyrite surface . The morphological change of dixanthogen patches at elevated temperatures has a more significant impact than changes in the amount of adsorption species .
Separation of Ores in Mining Industry
- Summary of Application: PAX is widely used in the mining industry for the separation of ores using the flotation process .
- Methods of Application: In the flotation process, PAX is used as a collector. The ore is crushed and ground to a suitable particle size for extraction of minerals. The crushed ore is mixed with water and flotation reagents to create a slurry. The slurry is then aerated, and the PAX attaches to the minerals of interest, causing them to float to the surface where they can be collected .
- Results or Outcomes: The use of PAX in the flotation process improves the efficiency of mineral separation, enhancing the economic viability of mining operations .
Flotation of Copper Minerals
- Summary of Application: PAX is a non-selective collector used for floating copper minerals .
- Methods of Application: In the flotation process, PAX is used as a collector. The ore is crushed and ground to a suitable particle size for extraction of minerals. The crushed ore is mixed with water and flotation reagents to create a slurry. The slurry is then aerated, and the PAX attaches to the copper minerals, causing them to float to the surface where they can be collected .
- Results or Outcomes: The use of PAX in the flotation process improves the efficiency of copper mineral separation, enhancing the economic viability of mining operations .
Flotation of Oxide Minerals
- Summary of Application: PAX can also be employed to collect oxide minerals such as copper, lead ore, and oxidized sulfur .
- Methods of Application: Similar to the flotation of copper minerals, PAX is used as a collector in the flotation process. The ore is crushed and ground, mixed with water and flotation reagents to create a slurry, and then aerated. The PAX attaches to the oxide minerals, causing them to float to the surface where they can be collected .
- Results or Outcomes: The use of PAX in the flotation process improves the efficiency of oxide mineral separation, enhancing the economic viability of mining operations .
安全和危害
属性
IUPAC Name |
potassium;pentoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBBMDDEXKBIAM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-97-7 (Parent) | |
| Record name | Potassium pentylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062610 | |
| Record name | Potassium pentylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Yellow to yellow-green pelllets with a strong unpleasant odor of sulfur; Hygroscopic; [Brenntag Canada MSDS] | |
| Record name | Carbonodithioic acid, O-pentyl ester, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium pentylxanthate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16839 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium amylxanthate | |
CAS RN |
2720-73-2 | |
| Record name | Potassium pentylxanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonodithioic acid, O-pentyl ester, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium pentylxanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium O-pentyl dithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



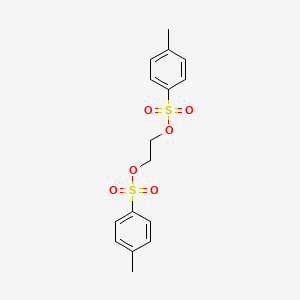
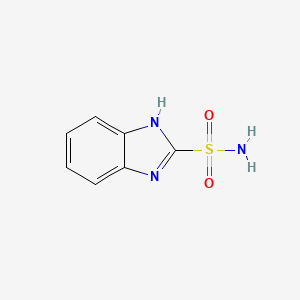

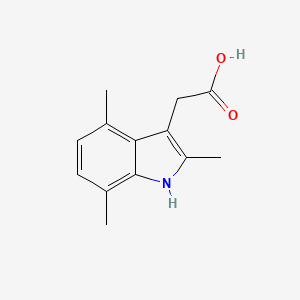
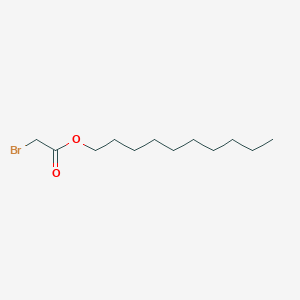
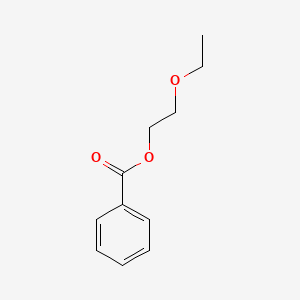
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

